molecular formula C9H8F4N2O3 B2409413 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline CAS No. 208038-84-0

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline

Cat. No.: B2409413
CAS No.: 208038-84-0
M. Wt: 268.168
InChI Key: BUPGJWMGPAHCGC-UHFFFAOYSA-N
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Description

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline: is a fluorinated aromatic amine with the molecular formula C9H8F4N2O3 and a molecular weight of 268.16 g/mol . This compound is characterized by the presence of a nitro group and a tetrafluoropropoxy group attached to an aniline ring, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline typically involves the nitration of 5-(2,2,3,3-tetrafluoropropoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline can undergo reduction to form the corresponding amine derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group and the tetrafluoropropoxy group influence the reactivity and orientation of incoming substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

    Reduction: 3-Amino-5-(2,2,3,3-tetrafluoropropoxy)aniline.

    Substitution: Various substituted derivatives depending on the nature of the electrophile used.

Scientific Research Applications

Chemistry: 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: This compound is used in the development of advanced materials, including polymers and coatings, where the incorporation of fluorinated groups can improve properties such as chemical resistance, thermal stability, and hydrophobicity.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline in chemical reactions involves the electron-withdrawing effects of the nitro and tetrafluoropropoxy groups. These groups influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the fluorine atoms can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

    3-Nitroaniline: Lacks the tetrafluoropropoxy group, making it less hydrophobic and less chemically stable.

    5-(2,2,3,3-Tetrafluoropropoxy)aniline: Lacks the nitro group, resulting in different reactivity and applications.

    4-Nitro-2-(2,2,3,3-tetrafluoropropoxy)aniline: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.

Uniqueness: 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is unique due to the combined presence of both the nitro and tetrafluoropropoxy groups. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O3/c10-8(11)9(12,13)4-18-7-2-5(14)1-6(3-7)15(16)17/h1-3,8H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPGJWMGPAHCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OCC(C(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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